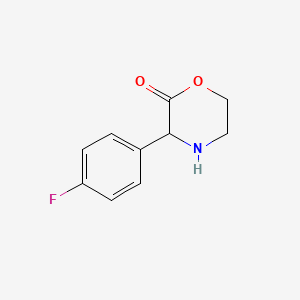

3-(4-Fluorophenyl)morpholin-2-one

Description

This compound serves as a critical intermediate in synthesizing Aprepitant, a neurokinin-1 receptor antagonist used to treat chemotherapy-induced nausea .

Properties

IUPAC Name |

3-(4-fluorophenyl)morpholin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2/c11-8-3-1-7(2-4-8)9-10(13)14-6-5-12-9/h1-4,9,12H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCLAQBUWPZDTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C(N1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation and Oxidation Method (Patent CN102898396A)

Condensation of morpholine with benzyl chloride in the presence of acid-binding agents such as pyridine or triethylamine.

Solvents: Acetonitrile, 1,4-dioxane, or tetrahydrofuran.

Molar ratio morpholine to benzyl reagent: 1.2:1 preferred.

Temperature: 60–100 °C.

Reaction proceeds to form 4-benzylmorpholine, which is oxidized to N-benzyl-2-morpholinone.

Final substitution with 4-fluorobenzene yields 3-(4-fluorophenyl)-4-benzyl-2-morpholinone.

Yields reported are high, with the process being suitable for industrial scale due to mild conditions and low cost.

Multi-Step Synthesis via 2-(4-Fluorophenyl)acetonitrile (Patent CN105837526A)

Starting from 2-(4-fluorophenyl)acetonitrile, cyclization forms the morpholine ring.

Oxidative rearrangement and catalytic hydrogenation follow.

Benzyl protection is employed to stabilize intermediates.

Selective reduction and chiral resolution yield the (2S,3R)-4-benzyl-3-(4-fluorophenyl)morpholine-2-ol intermediate.

The process is environmentally friendly with low waste and high purity products.

The method is complex but provides access to stereochemically defined intermediates essential for aprepitant synthesis.

Three-Step Synthesis from Ethyl 2-(4-Fluorophenyl)-2-oxoacetate (Research Article, 2015)

Step 1: Cyclization of ethyl 2-(4-fluorophenyl)-2-oxoacetate to form a lactam intermediate.

Step 2: Catalytic hydrogenation to reduce the intermediate.

Step 3: Chiral resolution to isolate (S)-3-(4-fluorophenyl)morpholin-2-one.

The method is noted for its simplicity, cost-effectiveness, and practical applicability.

Yields and enantiomeric excesses are reported as high, making it attractive for scale-up.

Summary of Research Findings

The preparation of 3-(4-fluorophenyl)morpholin-2-one has been extensively studied with various synthetic routes developed.

Industrially viable methods favor mild reaction conditions, readily available raw materials, and high yields.

Chiral purity is critical for pharmaceutical applications, necessitating methods incorporating chiral resolution or asymmetric synthesis.

Multi-step syntheses via key intermediates like (2S,3R)-4-benzyl-3-(4-fluorophenyl)morpholine-2-ol are well documented and form the backbone of aprepitant production.

Recent advances focus on simplifying processes, reducing hazardous reagents, and improving environmental profiles.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)morpholin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed using hydrogenation techniques, often with catalysts like Pd/C.

Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of Pd/C is frequently used for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized morpholinone derivatives, while reduction typically produces the fully reduced morpholinone.

Scientific Research Applications

3-(4-Fluorophenyl)morpholin-2-one has a wide range of applications in scientific research:

Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)morpholin-2-one involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Analytical Data :

- ¹H NMR (CDCl₃) : δ 8.00 (dd, J = 9.0, 5.5 Hz, 2H), 7.10 (t, J = 8.7 Hz, 2H), 4.50 (m, 2H), 4.02 (m, 2H) .

- ¹³C NMR (CDCl₃) : δ 165.6, 163.6, 156.5 (d, J = 371 Hz), 130.9 (d, J = 8.7 Hz), 66.3 .

Comparison with Structural Analogs

Structural Features

Key Observations :

- Fluorophenyl Group : Enhances electron-withdrawing properties, influencing reactivity and binding affinity in pharmaceuticals (e.g., Aprepitant) .

- Core Variability: Morpholinones (6-membered ring) vs. oxazolidinones (5-membered) vs. chalcones (open-chain). Morpholinones offer conformational rigidity, favoring enantioselective synthesis .

Comparison :

- Catalytic hydrogenation is preferred for morpholinones to preserve stereochemistry, whereas chalcones rely on base-mediated condensations .

Physicochemical Properties

Q & A

How can 3-(4-Fluorophenyl)morpholin-2-one be synthesized efficiently, and what methods ensure its purity?

Answer:

The synthesis involves a multi-step process under nitrogen atmosphere. Key steps include:

- Reaction of 2-aminoethanol with methyl 2-(4-fluorophenyl)-2-oxoacetate in toluene and acetic acid, followed by reflux and solvent distillation to yield intermediate 5,6-dihydro-2H-1,4-oxazin-2-one (50% yield) .

- Catalytic hydrogenation using 5% Pd/C under 1 atm H₂ pressure to produce (±)-3-(4-fluorophenyl)morpholin-2-one (99% yield) .

- Chiral resolution with L-DBTA in isopropanol to isolate the (S)-enantiomer (49% yield, 97% enantiomeric excess) via crystallization .

Purification: Column chromatography (silica gel, ethyl acetate/hexane) and HPLC (chiral OD-H column, hexane/isopropanol) are critical for purity validation .

How is the structure of this compound confirmed using NMR spectroscopy?

Answer:

NMR data (1H, 13C, 19F) are essential for structural validation:

- 1H NMR (CDCl₃): δ 7.36 (m, 2H, aromatic), 6.98 (t, J = 8.6 Hz, 2H, aromatic), 4.61 (s, 1H, morpholine ring), 3.10 (m, 2H, CH₂) .

- 13C NMR: δ 169.0 (C=O), 162.5 (d, J = 246 Hz, C-F), 125.3 (d, J = 21.4 Hz, aromatic carbons) .

- 19F NMR: δ -114.1 (fluorophenyl group) .

Consistency across these signals confirms the target structure. Discrepancies may arise from solvent effects or impurities, necessitating repeat experiments .

How can catalytic hydrogenation inefficiencies (e.g., low yield or side reactions) be addressed during synthesis?

Answer:

Optimization strategies include:

- Catalyst loading: 5% Pd/C is standard, but higher loadings (e.g., 10%) may improve kinetics .

- Hydrogen pressure: Increasing pressure (e.g., 2–3 atm) enhances H₂ solubility, reducing reaction time .

- Monitoring: TLC or in-situ FTIR can track intermediate conversion to minimize over-reduction .

Post-reaction filtration through Celite removes catalyst residues, preventing decomposition during workup .

What methodologies achieve high enantiomeric purity of (S)-3-(4-Fluorophenyl)morpholin-2-one?

Answer:

- Chiral resolution: Use L-DBTA (di-p-toluoyl-L-tartaric acid) in isopropanol to form diastereomeric salts. The (S)-enantiomer crystallizes preferentially, yielding 97% ee .

- HPLC analysis: Chiral OD-H column with hexane/isopropanol (80:20) at 1 mL/min resolves enantiomers (retention times: 7.35 min for S, 7.62 min for R) .

Critical factors: Solvent polarity, temperature, and stoichiometric ratio of resolving agent must be optimized .

How is X-ray crystallography applied to validate the molecular structure of this compound?

Answer:

- Data collection: High-resolution single-crystal X-ray diffraction (e.g., Cu-Kα radiation) resolves bond lengths and angles.

- Refinement: SHELXL refines the structure using least-squares minimization, achieving R-factors < 0.05 .

- Visualization: ORTEP-3 generates thermal ellipsoid diagrams to confirm stereochemistry and crystal packing .

This method is particularly useful for resolving ambiguities in NMR data or chiral centers .

How do solvent and pH conditions influence the synthesis of intermediates?

Answer:

- Solvent choice: Toluene and ethyl acetate balance solubility and reactivity. Polar aprotic solvents (e.g., DMF) may accelerate nucleophilic steps but complicate purification .

- pH control: Acetic acid (pH ~4.0) protonates amines, enhancing electrophilic reactivity during oxazinone formation .

- Temperature: Reflux (110°C) ensures complete ring closure while avoiding decomposition .

How can conflicting NMR data across studies be reconciled?

Answer:

- Solvent effects: CDCl₃ vs. DMSO-d6 shifts aromatic protons by 0.2–0.5 ppm.

- Instrument calibration: Ensure spectrometers (e.g., 400 MHz vs. 500 MHz) are calibrated with tetramethylsilane (TMS).

- Integration errors: Manual baseline correction or NOE suppression may alter signal ratios. Cross-validate with HRMS (e.g., m/z 196.0774 for [M+H]⁺) .

What HPLC conditions reliably assess the purity of this compound?

Answer:

- Column: Chiralcel OD-H (4.6 × 250 mm, 5 µm).

- Mobile phase: Hexane/isopropanol (80:20) isocratic elution at 1 mL/min.

- Detection: UV at 254 nm. Retention times: 7.35 min (S-enantiomer), 7.62 min (R-enantiomer) .

Method validation includes linearity (R² > 0.999), precision (%RSD < 2%), and LOD/LOQ .

How is stereochemical stability maintained during downstream applications (e.g., in Aprepitant synthesis)?

Answer:

- Storage: Anhydrous conditions (desiccants) at -20°C prevent racemization.

- Handling: Avoid strong acids/bases that may protonate the morpholine ring, inducing epimerization.

- Monitoring: Periodic chiral HPLC ensures enantiomeric ratio remains >97:3 .

What factors reduce stereoselectivity during chiral resolution, and how are they mitigated?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.